1-methyl-4-(piperidin-3-yl)-1H-indole
Description
Contextualization of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Modern Ligand Design and Discovery Research
The indole and piperidine moieties are privileged structures in medicinal chemistry, each contributing to the biological activity of numerous natural products and synthetic drugs. mdpi.comontosight.ai The indole scaffold, a bicyclic aromatic heterocycle, is a core component in a vast array of pharmaceuticals and biologically active compounds. mdpi.commdpi.comdocumentsdelivered.com Its structural versatility allows it to interact with a wide range of biological targets, including enzymes and receptors, making it a valuable framework in drug design. mdpi.comontosight.ai Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comontosight.aiontosight.ai This wide-ranging bioactivity has cemented the indole nucleus as a key structural motif in the development of new therapeutic agents. mdpi.comchula.ac.th
Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in many approved drugs and clinical candidates. ontosight.aibiomedpharmajournal.org Its conformational flexibility and basic nitrogen atom allow for critical interactions with biological targets, often influencing properties such as potency, selectivity, and pharmacokinetics. Piperidine derivatives are known for a diverse array of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. ontosight.aibiomedpharmajournal.org The combination of these two potent scaffolds in a single molecule, as seen in indole-piperidine hybrids, has emerged as a powerful strategy in modern ligand design, aiming to create multi-target directed ligands (MTDLs) or agents with novel pharmacological profiles. nih.gov
Rationale for the Scientific Investigation of 1-methyl-4-(piperidin-3-yl)-1H-indole as a Chemical Probe or Lead Compound
The scientific impetus for investigating this compound and its close analogs stems primarily from its potential as an antimalarial agent. smolecule.com Research has identified this class of compounds as having significant activity against hemozoin formation, a critical detoxification process for the malaria parasite, Plasmodium falciparum. chula.ac.thsmolecule.com The compound's mechanism of action involves the inhibition of hemozoin crystallization, a validated antimalarial strategy. smolecule.com
The structural features of this compound are key to this activity. The aromatic indole core can engage in stacking interactions with the porphyrin ring of hematin, while the piperidine substituent helps to orient the molecule for effective binding and disruption of crystal growth. smolecule.com This mode of action, which involves surface adsorption mechanisms, distinguishes it from traditional quinoline-based antimalarials. smolecule.com Furthermore, related indole compounds have shown a capacity to disrupt mitochondrial electron transport, suggesting another potential mechanism of action or a secondary target that could be explored. smolecule.com These specific biological activities provide a strong rationale for its investigation as a lead compound for the development of new antimalarial drugs.
Table 1: Representative Biological Activities of Indole-Piperidine Scaffolds
| Compound Class | Biological Target/Activity | Therapeutic Area |
|---|---|---|
| Indole-piperidine amides | Dual Cholinesterase and β-secretase inhibition | Alzheimer's Disease |
| This compound analogs | Hemozoin Crystallization Inhibition | Antimalarial |
| Piperidinylisoxazole Indoles | Farnesoid X receptor (FXR) agonism | Dyslipidemia |
Overview of Current Research Trajectories and Gaps in the Field
Current academic research on this compound and related structures is largely concentrated on two main areas: chemical synthesis and mechanistic studies.
Synthetic Strategies: A significant portion of research is dedicated to developing efficient and stereocontrolled synthetic routes to access these molecules. N-alkylation is a cornerstone method for connecting the indole and piperidine fragments. smolecule.com Recent studies have focused on diastereoselective synthesis, employing chiral auxiliaries to control the stereochemistry at the piperidine ring's 3-position. smolecule.comnih.gov These efforts aim to produce enantiomerically pure compounds, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov The optimization of reaction conditions, including solvents, bases, and catalysts, remains an active area of investigation to improve yields and purity. smolecule.comnih.gov
Mechanistic Insights: Research has provided initial insights into the antimalarial mechanism, focusing on the inhibition of hemozoin crystallization. smolecule.com Studies have demonstrated that the indole core and piperidine substituent are critical for disrupting crystal nucleation and growth. smolecule.com
Research Gaps: Despite this progress, several gaps in the research landscape remain. While the antimalarial activity is a primary focus, a comprehensive biological profiling of this compound against a broader range of therapeutic targets is lacking. The inherent bioactivity of the indole and piperidine scaffolds suggests potential applications in other areas, such as oncology, neurodegenerative diseases, or infectious diseases beyond malaria, which are yet to be systematically explored. mdpi.comnih.gov Furthermore, most of the current data is derived from in vitro studies. A significant gap exists in the evaluation of this compound's efficacy, pharmacokinetics, and metabolic stability in preclinical in vivo models. Future research should aim to bridge these gaps, exploring the full therapeutic potential of this promising molecular scaffold.
Table 2: Summary of N-Alkylation Strategies for Piperidine-Indole Hybrids
| Substrate | Alkylating Agent | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 3-(Piperidin-3-yl)-1H-indole | Methyl iodide | DMF | K2CO3 | 74 |
| 5-Fluoro derivative | (S)-II chiral reagent | Dichloromethane | Et3N | 79 |
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-4-piperidin-3-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-9-7-13-12(5-2-6-14(13)16)11-4-3-8-15-10-11/h2,5-7,9,11,15H,3-4,8,10H2,1H3 |
InChI Key |
WHZJBEMBTDOZNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C3CCCNC3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Innovations for 1 Methyl 4 Piperidin 3 Yl 1h Indole
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.in The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. ias.ac.inamazonaws.com For 1-methyl-4-(piperidin-3-yl)-1H-indole, several strategic disconnections can be envisioned.
The most logical primary disconnection is the C4-C3' bond between the indole (B1671886) and piperidine (B6355638) rings. This simplifies the target molecule into two key synthons: a 1-methyl-1H-indole functionalized at the C4 position and a piperidine ring functionalized at the C3 position. This approach allows for the independent synthesis and optimization of each heterocyclic core before their eventual coupling.
A secondary disconnection involves the N-CH₃ bond on the indole nitrogen. This suggests that the methylation of the indole nitrogen can be performed as a final step on the 4-(piperidin-3-yl)-1H-indole precursor. This strategy is often advantageous as the unprotected N-H indole can behave differently in preceding reactions, sometimes simplifying purification or altering reactivity. nih.gov
Further analysis of the indole synthon points towards precursors like 4-halo-1-methyl-1H-indole or a corresponding boronic acid derivative, suitable for cross-coupling reactions. The piperidine synthon can be traced back to simpler precursors such as substituted pyridines or acyclic amino aldehydes, which can be cyclized to form the piperidine ring.
Key Retrosynthetic Disconnections:
| Disconnection | Bond Type | Precursors (Synthons) | Corresponding Reagents |
| Primary | Indole(C4)–Piperidine(C3) | 1-methyl-1H-indol-4-yl cation/anion and 3-piperidinyl anion/cation | 4-Halo-1-methyl-1H-indole and 3-(tributylstannyl)piperidine OR 1-Methyl-1H-indol-4-ylboronic acid and 3-halopiperidine |
| Secondary | Indole(N1)–Methyl(CH₃) | 4-(Piperidin-3-yl)-1H-indole | 4-(Piperidin-3-yl)-1H-indole and a methylating agent (e.g., Methyl iodide) |
Development and Optimization of Synthetic Routes
Constructing the 4-substituted indole core is a pivotal step in the synthesis. Traditional methods like the Fischer, Bischler, or Reissert indole syntheses can be employed if a suitably substituted aniline (B41778) or o-nitrotoluene precursor is available. quimicaorganica.org However, a more versatile and modern approach involves the post-synthesis functionalization of a pre-formed indole ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been extensively used for the synthesis of substituted indoles. mdpi.comacs.org Reactions such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings allow for the introduction of various substituents at specific positions of the indole nucleus, provided a halo-indole is used as a starting point. nih.govnih.gov For the synthesis of the target compound, a 4-haloindole would be a key intermediate. The synthesis of 4-iodoindoles and their subsequent palladium-catalyzed reactions have enabled the construction of libraries of highly substituted indoles. nih.gov
Table of Palladium-Catalyzed Reactions for Indole Functionalization:
| Reaction Name | Reagents | Catalyst/Conditions | Description |
| Suzuki-Miyaura Coupling | 4-Haloindole, Piperidinyl-boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Forms the C-C bond between the indole and piperidine rings. acs.org |
| Sonogashira Coupling | 4-Haloindole, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Used to introduce alkynyl groups, which can be further modified. nih.govmdpi.com |
| Heck Reaction | 4-Haloindole, Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Introduces an alkenyl substituent at the C4 position. |
| Buchwald-Hartwig Amination | 4-Haloindole, Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Forms a C-N bond, useful for creating indole derivatives with nitrogen-linked substituents. |
The regioselectivity of these reactions is a critical consideration. Directing groups or the inherent reactivity of the indole ring must be managed to ensure functionalization occurs at the desired C4 position, as reactions at C3 are often kinetically favored. mdpi.com
The synthesis of the 3-substituted piperidine fragment, particularly with stereochemical control, is crucial for producing enantiomerically pure final products. Several strategies have been developed to achieve this.
One of the most common methods is the catalytic hydrogenation of substituted pyridine (B92270) precursors. nih.gov This approach can be highly effective, although it often requires harsh conditions and the stereoselectivity can be challenging to control without the use of specialized chiral catalysts. nih.gov
Diastereoselective synthesis using chiral auxiliaries offers a more precise method for controlling stereochemistry. smolecule.com In this approach, an achiral piperidine precursor is temporarily attached to a chiral molecule (the auxiliary), which directs subsequent reactions to occur from a specific face, leading to the formation of one diastereomer in excess. The auxiliary is then cleaved to yield the enantiomerically enriched piperidine. For instance, N-galactosylation of 2-pyridone followed by nucleophilic addition has been used to achieve stereoselective synthesis of 3,4-disubstituted piperidines. researchgate.net
Reductive amination is another powerful technique, often used in scalable syntheses. google.comresearchgate.net This method involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine, forming the piperidine ring.
Comparison of Stereoselective Methods for Piperidine Synthesis:
| Method | Key Features | Typical Catalyst/Auxiliary | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Hydrogenation of a prochiral pyridine or dihydropyridine. | Rhodium or Iridium complexes with chiral ligands (e.g., DuPhos). | High atom economy, direct. | Often requires high pressure; catalyst can be expensive. |
| Chiral Auxiliary | Temporary covalent bonding to a chiral molecule. | Evans auxiliaries, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. smolecule.com | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Organocatalysis | Use of small chiral organic molecules as catalysts. | Chiral phosphoric acids, proline derivatives. smolecule.com | Metal-free, mild reaction conditions. | Catalyst loading can be high. smolecule.com |
The final stages of the synthesis involve coupling the indole and piperidine fragments and performing any remaining functional group manipulations. Assuming the primary retrosynthetic disconnection, a cross-coupling reaction, such as a Suzuki-Miyaura coupling, would be employed to form the C-C bond between the 1-methyl-1H-indol-4-ylboronic acid and a protected 3-halopiperidine.
The final step is the N-methylation of the indole nitrogen. This is typically achieved through N-alkylation using a methylating agent. smolecule.com A common procedure involves treating the N-H indole precursor with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). smolecule.com The choice of base and solvent is critical for reaction efficiency. smolecule.com
Representative N-Alkylation Conditions:
| Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Methyl iodide | K₂CO₃ | DMF | 74 | smolecule.com |
| Trimethyloxonium tetrafluoroborate | DIPEA | Acetonitrile | 91 | smolecule.com |
| (S)-II chiral reagent | Et₃N | Dichloromethane | 79 | smolecule.com |
Another documented final step for a related precursor involves the reduction of a hydroxyl group. For the synthesis of 4-(piperidin-3-yl)-1H-indole, 3-(1H-indol-4-yl)-3-piperidinol hydrochloride was reduced using lithium in ammonia. prepchem.com
Scalable Synthetic Approaches for Research Applications
Transitioning a synthetic route from a laboratory scale to a larger, scalable process for research or preclinical studies requires careful optimization. mdpi.comasianpubs.org Key factors include cost, safety, efficiency, and the use of readily available materials. researchgate.net
For the synthesis of this compound, a scalable approach would favor robust and high-yielding reactions. For instance, reductive amination for the piperidine synthesis is often preferred for its operational simplicity and use of common reagents. researchgate.net Similarly, well-established palladium-catalyzed couplings like the Suzuki reaction are frequently used in large-scale synthesis due to their reliability and tolerance of various functional groups.
Process optimization would involve:
Minimizing Chromatographic Purifications: Developing reaction conditions that yield clean products to allow for purification by crystallization or extraction, which are more amenable to large scales than chromatography.
Telescoping Reactions: Combining multiple synthetic steps into a one-pot procedure to reduce the number of workups and isolations, saving time and resources. mdpi.com
Catalyst Loading: Reducing the amount of expensive catalysts, such as palladium, to the lowest effective level.
Solid-Phase Synthesis: For generating libraries of analogues for structure-activity relationship (SAR) studies, solid-phase synthesis can be employed. smolecule.com This involves attaching the indole or piperidine core to a resin, performing subsequent reactions, and then cleaving the final product from the solid support. nih.gov
Advanced Purification and Methodological Characterization Techniques in Organic Synthesis
Ensuring the purity and confirming the structure of the final compound and all intermediates is paramount. A combination of purification and analytical techniques is employed throughout the synthetic sequence.
Purification Techniques:
Flash Column Chromatography: The most common method for purifying organic compounds in a laboratory setting. For the precursor 4-(piperidin-3-yl)-1H-indole, silica (B1680970) gel chromatography with a chloroform-methanol-triethylamine mixture was used. prepchem.com
Preparative High-Performance Liquid Chromatography (HPLC): Used for difficult separations, especially for resolving diastereomers or enantiomers when chiral stationary phases are used. smolecule.com
Crystallization: A highly effective method for purifying solid compounds on a large scale, often yielding material of very high purity.
Characterization Techniques: The identity and purity of this compound would be confirmed using a suite of spectroscopic methods.
Summary of Analytical Characterization Methods:
| Technique | Information Obtained | Typical Observations |
| ¹H-NMR Spectroscopy | Provides information about the number, connectivity, and chemical environment of hydrogen atoms. | Characteristic signals for aromatic protons on the indole ring, aliphatic protons on the piperidine ring, and a singlet for the N-methyl group. mdpi.com |
| ¹³C-NMR Spectroscopy | Shows the number and types of carbon atoms in the molecule. | Distinct signals for the sp²-hybridized carbons of the indole and the sp³-hybridized carbons of the piperidine. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, allowing for the confirmation of its elemental formula. | The measured m/z value would match the calculated value for the molecular formula C₁₄H₁₈N₂. mdpi.com |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | C-H stretching (aromatic and aliphatic), N-H stretching (if precursor), and C=C stretching bands. |
By combining these robust synthetic, purification, and characterization methodologies, chemists can efficiently and reliably produce this compound for further scientific investigation.
Structure Activity Relationship Sar Studies of 1 Methyl 4 Piperidin 3 Yl 1h Indole and Its Analogues
Design Principles for Systematic Modification of the Parent Scaffold
The systematic modification of the 1-methyl-4-(piperidin-3-yl)-1H-indole scaffold is guided by established medicinal chemistry principles. The parent compound is dissected into three primary regions for modification: the indole (B1671886) core, the piperidine (B6355638) ring, and the linker implicitly connecting them. Design strategies often involve iterative changes to these regions to probe the chemical space around the initial hit compound.
Key design principles include:
Isosteric and Bioisosteric Replacements: Swapping functional groups with others that have similar steric and electronic properties to investigate the importance of those properties for biological activity.
Homologation: Increasing the length of alkyl chains or linkers to explore the optimal spatial arrangement for receptor interaction.
Ring Variation: Altering the size or heteroatom composition of the piperidine ring to assess the impact on conformational flexibility and binding.
Substituent Scanning: Introducing a variety of substituents with diverse electronic and steric properties at various positions on the indole and piperidine rings to map out sensitive and tolerant regions of the molecule.
These modifications aim to identify key pharmacophoric elements and understand the steric, electronic, and hydrophobic requirements of the target receptor's binding site.
Impact of Substituent Variation on Receptor Affinity and Functional Activity
Modifications to the indole nucleus can significantly influence the pharmacological properties of this compound analogues. The indole nitrogen of the parent compound is substituted with a methyl group. The nature of this substituent is a critical determinant of activity. In related indole derivatives, it has been observed that the N-H of the indole nucleus may be involved in hydrogen bonding with a receptor. nih.gov The replacement of this hydrogen with a methyl group, as in the parent compound, can lead to a loss of this interaction, which may be detrimental or beneficial depending on the specific target. For instance, in some series of indole compounds, N-methyl derivatives were found to be inactive. nih.gov
Substitutions on the aromatic portion of the indole ring also play a crucial role. The introduction of small, lipophilic, or electron-withdrawing groups at the 5-position of the indole ring, such as halogens (e.g., fluorine, chlorine, bromine), has been shown to enhance affinity for certain receptors in analogous series. nih.gov For example, a fluorine or bromine at the C-5 position can lead to more potent compounds compared to the unsubstituted analogue. nih.gov The position of the substituent is also critical, with different isomers exhibiting varied activities. nih.gov
| Modification | Position | Substituent | General Impact on Affinity/Activity |
| Indole Nitrogen | N-1 | H vs. CH₃ | Can alter hydrogen bonding potential; activity is target-dependent. nih.gov |
| Indole Ring | C-5 | Halogens (F, Br) | Often increases affinity in related series. nih.gov |
| Indole Ring | C-5 | NO₂ | Can lead to decreased affinity in some cases. nih.gov |
| Indole Ring | C-2 vs. C-3 | Linker Position | Can affect intrinsic activity and receptor selectivity. nih.gov |
This table is interactive. Click on the headers to sort the data.
The piperidine ring and its substituents are pivotal for the interaction of these ligands with their biological targets. The nitrogen atom of the piperidine ring is often a key interaction point, forming ionic or hydrogen bonds with acidic residues in the receptor binding pocket. researchgate.net Modifications to the piperidine ring can influence the pKa of this nitrogen, which in turn affects the compound's ionization state at physiological pH and its pharmacokinetic properties. acs.org
Introducing substituents on the piperidine ring can modulate both affinity and selectivity. For example, the addition of a methyl group to the piperidine ring has been shown to significantly boost activity in some series of related compounds. acs.org The length and nature of the linker connecting the indole and piperidine moieties also have a profound impact. In related systems, variations in the linker from a direct connection to a propyl chain have been explored, with the propyl linker often proving beneficial for receptor engagement. nih.govacs.org Fluorination of the propyl linker has been investigated as a strategy to reduce the basicity of the piperidine nitrogen, which can lead to improved oral absorption. acs.org
| Modification Area | Specific Modification | General Impact on Affinity/Activity |
| Piperidine Ring | N-Alkylation | Can influence selectivity and potency. |
| Piperidine Ring | C-4 Methylation | Has been shown to boost activity in similar scaffolds. acs.org |
| Linker | Propyl Chain | Often a favorable linker length for receptor interaction. nih.govacs.org |
| Linker | Fluorination | Can reduce pKa and improve pharmacokinetic properties. acs.org |
This table is interactive. Click on the headers to sort the data.
The this compound scaffold contains a chiral center at the 3-position of the piperidine ring. The stereochemistry at this position can have a dramatic effect on the biological activity of the compound. It is common for enantiomers to exhibit significant differences in potency and efficacy, with one enantiomer (the eutomer) being significantly more active than the other (the distomer). acs.org
This difference in activity is attributed to the three-dimensional arrangement of the molecule, which dictates how it fits into the chiral environment of the receptor's binding site. The optimal stereoisomer will present its key interacting groups in the correct orientation to form favorable interactions with complementary residues in the receptor. For example, in a closely related tetrahydro-pyridoindole series, the (R)-enantiomer was found to be over 100-fold more potent than the (S)-enantiomer. acs.org This highlights the critical importance of controlling stereochemistry during the design and synthesis of new analogues.
Development of Predictive SAR Models and Hypotheses
To rationalize the observed SAR data and guide the design of new compounds, computational methods are often employed. Quantitative structure-activity relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models can be two-dimensional, relying on descriptors such as lipophilicity (logP) and electronic parameters, or three-dimensional (3D-QSAR), which also consider the shape and steric and electrostatic fields of the molecules. nih.govresearchgate.net
For indole-based ligands, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models. nih.govresearchgate.net These models can generate contour maps that visualize regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity, providing a roadmap for further optimization.
Molecular docking studies are also employed to generate hypotheses about the binding mode of these ligands within the target receptor. researchgate.netbiointerfaceresearch.com By predicting how compounds like this compound and its analogues fit into the receptor's active site, researchers can gain insights into the key interactions that drive affinity and selectivity. These computational models, when validated with experimental data, become powerful tools for predicting the activity of novel, unsynthesized compounds.
Application of SAR Data for Targeted Ligand Optimization
The ultimate goal of SAR studies is to apply the generated knowledge to the targeted optimization of lead compounds. By understanding which molecular features are essential for activity and which can be modified, medicinal chemists can rationally design new analogues with improved properties.
For the this compound scaffold, SAR data would guide optimization in several ways:
Potency Enhancement: If SAR studies indicate that a halogen at the 5-position of the indole ring is beneficial, new analogues incorporating this feature can be synthesized to increase potency. nih.gov
Selectivity Tuning: By observing how modifications to different parts of the molecule affect binding to various receptors, it is possible to introduce changes that enhance selectivity for the desired target over off-targets. nih.gov
Improving Pharmacokinetic Properties: SAR data can be correlated with pharmacokinetic parameters. For instance, if high basicity is linked to poor oral absorption, modifications that lower the pKa of the piperidine nitrogen, such as linker fluorination, can be prioritized. acs.org
Scaffold Hopping: The pharmacophore model derived from SAR studies can be used to design novel scaffolds that maintain the key interaction points but have a different core structure, potentially leading to compounds with improved properties or novel intellectual property.
In essence, the iterative cycle of design, synthesis, and testing, informed by a deep understanding of the SAR, is the cornerstone of modern drug discovery and is directly applicable to the optimization of ligands based on the this compound scaffold.
Mechanistic Investigations and Molecular Pharmacology of 1 Methyl 4 Piperidin 3 Yl 1h Indole
Identification and Characterization of Primary Molecular Targets
The initial and most critical step in understanding the biological activity of 1-methyl-4-(piperidin-3-yl)-1H-indole is the identification of its primary molecular targets. The structural motifs present within the molecule, namely the indole (B1671886) and piperidine (B6355638) rings, are common pharmacophores that interact with a wide array of biological macromolecules, most notably G-protein coupled receptors (GPCRs) and ion channels.
Radioligand Binding Assays for Receptor Affinity and Selectivity Profiling
To determine the binding affinity of this compound for a panel of potential receptors, competitive radioligand binding assays are the gold standard. In these assays, a radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of cells or membranes expressing that receptor. The ability of this compound to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity.
A comprehensive selectivity profile would be generated by screening the compound against a broad panel of receptors, such as those for serotonin (B10506) (5-HT), dopamine (B1211576) (D), adrenergic (α and β), and opioid (μ, δ, κ) systems, where indole and piperidine derivatives have previously shown activity. The resulting data would be compiled into a table to visualize the compound's affinity and selectivity.
Table 1: Hypothetical Radioligand Binding Affinity Profile for this compound This table is for illustrative purposes only, as no specific binding data for this compound is currently available.
| Receptor Target | Radioligand | Ki (nM) |
|---|---|---|
| 5-HT1A | [3H]8-OH-DPAT | Data Not Available |
| 5-HT2A | [3H]Ketanserin | Data Not Available |
| D2 | [3H]Spiperone | Data Not Available |
| α1 | [3H]Prazosin | Data Not Available |
| μ-Opioid | [3H]DAMGO | Data Not Available |
High-Throughput Screening Methodologies for Target Deconvolution
In the absence of a clear hypothesis for the primary target, high-throughput screening (HTS) methodologies can be employed for target deconvolution. This involves screening the compound against large libraries of biological targets, including receptors, enzymes, and ion channels. Modern HTS platforms can rapidly assess the activity of a compound across hundreds of potential targets, providing a broad overview of its biological interactions. A successful HTS campaign would identify initial "hits" that can then be validated and further characterized.
Functional Characterization of Ligand-Target Interactions In Vitro
Once a primary molecular target or a set of targets has been identified through binding assays or HTS, the next step is to characterize the functional consequences of this interaction. This involves determining whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor and understanding its impact on downstream cellular signaling.
Agonist, Antagonist, and Inverse Agonist Activity Profiling
Functional assays are employed to determine the nature of the compound's activity at its target receptor. For GPCRs, this often involves measuring the production of second messengers. If the compound stimulates a response on its own, it is classified as an agonist. If it blocks the action of a known agonist, it is an antagonist. An inverse agonist would reduce the basal or constitutive activity of a receptor.
Analysis of Downstream Signal Transduction Pathways (e.g., cAMP, calcium flux, β-arrestin recruitment)
The activation of a GPCR can trigger a cascade of intracellular events. Key downstream signaling pathways that would be investigated for this compound include:
cAMP Assays: For receptors coupled to Gs or Gi proteins, changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are a primary indicator of receptor activation or inhibition.
Calcium Flux Assays: For Gq-coupled receptors, activation leads to the release of intracellular calcium stores, which can be measured using fluorescent calcium indicators.
β-arrestin Recruitment Assays: Ligand binding to a GPCR can also lead to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and can also initiate their own signaling cascades. Assays to measure β-arrestin recruitment would provide further insight into the compound's functional selectivity or "biased agonism."
Ligand Efficacy and Potency Determination in Cellular Assays
Cellular assays are crucial for determining the potency and efficacy of this compound in a more physiologically relevant context.
Potency is typically quantified by the half-maximal effective concentration (EC50) for an agonist or the half-maximal inhibitory concentration (IC50) for an antagonist. This is the concentration of the compound that produces 50% of its maximal effect.
Efficacy (Emax) refers to the maximum response a compound can produce in a given assay.
These parameters would be determined by generating concentration-response curves in appropriate cellular models. The data would be presented in a table to summarize the compound's functional characteristics.
Table 2: Hypothetical Functional Activity Profile for this compound This table is for illustrative purposes only, as no specific functional data for this compound is currently available.
| Assay | Target | Activity | Potency (EC50/IC50, nM) | Efficacy (Emax, % of control) |
|---|---|---|---|---|
| cAMP Accumulation | 5-HT1A | Data Not Available | Data Not Available | Data Not Available |
| Calcium Flux | 5-HT2A | Data Not Available | Data Not Available | Data Not Available |
| β-arrestin Recruitment | 5-HT1A | Data Not Available | Data Not Available | Data Not Available |
Allosteric Modulation Studies and Modulatory Mechanisms
Allosteric modulation represents a sophisticated mechanism for regulating receptor activity. nih.gov Unlike orthosteric ligands that bind directly to the primary active site of a receptor, allosteric modulators bind to a distinct, topographically separate site. nih.gov This binding event induces a conformational change in the receptor, which in turn alters the binding affinity and/or efficacy of the endogenous ligand. nih.gov Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. nih.gov
The indole-piperidine scaffold is a common feature in molecules that exhibit allosteric modulation of G protein-coupled receptors (GPCRs). For instance, certain indole-2-carboxamide derivatives containing a piperidine moiety have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.org These compounds have been shown to enhance the binding of orthosteric agonists while simultaneously acting as antagonists of G-protein coupling, a phenomenon known as biased signaling. nih.govacs.org
Should this compound be investigated for allosteric properties, studies would likely involve radioligand binding assays and functional assays. In a hypothetical binding assay, the effect of this compound on the dissociation rate of a radiolabeled orthosteric ligand would be measured. A decrease in the dissociation rate would suggest positive cooperativity, characteristic of a PAM.
Illustrative Data on Allosteric Modulation:
| Orthosteric Ligand | Modulator Concentration (nM) | Effect on Ligand Affinity (Fold Change) | Modulatory Classification |
| Agonist A | 100 | 2.5 | Positive |
| Agonist A | 1000 | 8.1 | Positive |
| Antagonist B | 100 | 0.8 | Negative |
| Antagonist B | 1000 | 0.3 | Negative |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Functional assays, such as measuring second messenger accumulation (e.g., cAMP) or GTPγS binding, would be crucial to determine the modulatory effect on receptor signaling. These studies would elucidate whether the compound enhances or diminishes the functional response of the orthosteric ligand.
Kinetic Binding Analysis and Receptor Residence Time Investigations
Beyond equilibrium binding affinity (Kd), the kinetics of ligand-receptor interactions, specifically the association (kon) and dissociation (koff) rates, are increasingly recognized as critical determinants of a drug's pharmacological profile. universiteitleiden.nl The reciprocal of the dissociation rate constant (1/koff) defines the receptor residence time, which is the average duration a ligand remains bound to its target. universiteitleiden.nl A longer residence time can lead to a more sustained pharmacological effect. universiteitleiden.nl
Kinetic binding analysis is often performed using techniques like surface plasmon resonance (SPR) or radioligand binding association and dissociation assays. nih.gov These methods allow for the real-time measurement of a ligand binding to its target, providing quantitative values for kon and koff.
For a compound like this compound, understanding its binding kinetics would provide valuable insights into its potential duration of action and in vivo efficacy. For example, a slow dissociation rate from its target receptor could translate to prolonged signaling, which might be therapeutically advantageous. The optimization of binding kinetics, particularly achieving a long residence time, has become a key goal in modern drug discovery. nih.gov
Illustrative Kinetic Binding Parameters:
| Compound | kon (M-1s-1) | koff (s-1) | Residence Time (min) |
| This compound | 1.2 x 105 | 5.8 x 10-4 | 28.7 |
| Reference Ligand X | 2.5 x 105 | 3.1 x 10-3 | 5.4 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The structural features of this compound, such as the indole nucleus and the piperidine ring, would contribute to its binding kinetics through various non-covalent interactions with the receptor binding pocket. A detailed structure-kinetics relationship (SKR) study could reveal which molecular modifications would optimize the residence time. universiteitleiden.nl
Computational Chemistry and Theoretical Modeling of 1 Methyl 4 Piperidin 3 Yl 1h Indole
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-methyl-4-(piperidin-3-yl)-1H-indole, docking simulations are crucial for identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.
Given the structural similarity of the indole (B1671886) and piperidine (B6355638) moieties to known pharmacophores, particularly those targeting serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, these G-protein coupled receptors (GPCRs) represent primary targets for docking studies. nih.govnih.gov The process involves preparing a three-dimensional model of the target receptor and the ligand, this compound. Docking algorithms then systematically sample various conformations and orientations of the ligand within the receptor's binding pocket, calculating a scoring function to estimate the binding affinity for each pose.
Key interactions for indole-based ligands often involve a salt bridge between a protonatable nitrogen atom (in the piperidine ring) and a conserved aspartate residue (Asp 3.32) within the transmembrane helices of aminergic GPCRs. nih.gov Additionally, the indole moiety typically penetrates deep into a hydrophobic pocket, forming interactions with aromatic residues like tryptophan (Trp 6.48) and phenylalanine (Phe 6.51, Phe 6.52). nih.gov For this compound, the N-methyl group on the indole ring and the specific substitution pattern would influence the precise nature of these hydrophobic and potential hydrogen bond interactions. nih.gov
A hypothetical docking study of this compound against a serotonin receptor, such as 5-HT2A, might yield results similar to those presented in the interactive table below.
Interactive Data Table: Predicted Binding Affinities and Key Interactions from Molecular Docking
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 5-HT2A | -9.2 | Asp155 | Salt Bridge |
| 5-HT2A | Phe234, Trp336 | Hydrophobic (π-π stacking) | |
| 5-HT2A | Ser239 | Hydrogen Bond | |
| D2 | -8.5 | Asp114 | Salt Bridge |
| D2 | Phe389, Phe390 | Hydrophobic (π-π stacking) |
Note: The data in this table is illustrative and represents typical results from molecular docking simulations. It is not based on experimentally verified data for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound, a QSAR model would be developed using a dataset of structurally similar indole and piperidine derivatives with known activities against a specific target.
The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) characteristics. mdpi.comeurjchem.com A mathematical model is then generated to correlate these descriptors with the observed biological activity (e.g., IC50 or Ki values).
A well-validated QSAR model can then be used to predict the activity of new compounds, including this compound, before they are synthesized and tested. mdpi.com For instance, a QSAR study on a series of indole analogues as monoamine oxidase (MAO) inhibitors revealed the importance of both steric and electrostatic fields in the interaction with the enzyme. nih.gov Such a model could predict the MAO inhibitory potential of this compound based on its calculated descriptors. The predictive power of QSAR models is often assessed by statistical parameters like the cross-validated correlation coefficient (q² or r²). nih.govmdpi.com
Data Table: Sample Descriptors for a Hypothetical QSAR Model
| Descriptor | Value for this compound | Contribution to Activity |
|---|---|---|
| Molecular Weight | 242.34 | Negative |
| LogP | 3.1 | Positive |
| Number of H-bond Donors | 1 | Positive |
| Number of H-bond Acceptors | 1 | Neutral |
Note: This table provides an example of molecular descriptors that would be used in a QSAR study. The values are calculated for this compound, and the "Contribution to Activity" is hypothetical.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to study its conformational flexibility in solution and, more importantly, its dynamic interactions when bound to a biological target. acs.orgnih.gov
An MD simulation of the ligand-receptor complex, generated from a molecular docking study, can reveal the stability of the predicted binding pose. nih.govmdpi.com These simulations, which can span from nanoseconds to microseconds, show how the ligand and receptor atoms move and interact, providing insights into the flexibility of the binding pocket and the strength of key interactions. For example, MD simulations of ligands with serotonin receptors have shown how the movement of transmembrane helices can be affected by the binding of agonists versus antagonists. nih.govresearchgate.net
For this compound, an MD simulation could track the stability of the salt bridge with the conserved aspartate residue and the residency time of water molecules in the binding site, which can play a crucial role in ligand binding and receptor activation. The results of MD simulations are often analyzed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time to assess the stability of the complex.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups. nih.govmdpi.com
For this compound, a pharmacophore model could be developed based on its structure and the known requirements for binding to a target like a serotonin receptor. Such a model for a 5-HT receptor ligand would likely include a hydrophobic feature for the indole ring, a positive ionizable feature for the piperidine nitrogen, and potentially an aromatic ring feature. nih.govnih.gov
Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. sciengpub.irnih.govnih.gov This allows for the rapid identification of other molecules that possess the same essential features as this compound and are therefore likely to bind to the same target. This approach is a powerful tool for discovering novel ligands with potentially improved properties.
Data Table: Hypothetical Pharmacophore Features for this compound
| Feature | Location |
|---|---|
| Aromatic Ring | Indole Moiety |
| Hydrophobic Center | Indole Moiety |
| Positive Ionizable | Piperidine Nitrogen |
Note: This table illustrates the likely pharmacophoric features of the compound based on its chemical structure.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. jocpr.com For this compound, these calculations can be used to determine its electronic structure, orbital energies (HOMO and LUMO), electrostatic potential, and reactivity. acs.orgacs.org
Understanding the electronic properties is crucial for explaining the molecule's interactions with its biological target. For example, the electrostatic potential map can reveal regions of the molecule that are electron-rich or electron-poor, indicating where it is likely to form electrostatic or hydrogen-bonding interactions. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. jocpr.com
Studies on indole and its derivatives have used quantum mechanics to investigate their stability and nucleophilicity, which are important factors in their biological activity. jocpr.comacs.org These calculations can help to rationalize the observed structure-activity relationships and guide the design of new analogues with improved properties.
Preclinical Pharmacological Characterization in Research Models for Understanding 1 Methyl 4 Piperidin 3 Yl 1h Indole
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research
In vitro ADME studies are fundamental in early drug discovery to predict a compound's pharmacokinetic behavior in living organisms. These assays assess the potential of a molecule to reach its target and persist long enough to exert a therapeutic effect.
Metabolic Stability Profiling in Liver Microsomes and Hepatocytes
The metabolic stability of a new chemical entity is a critical parameter, typically evaluated by incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse). These systems contain key drug-metabolizing enzymes. For indole (B1671886) and piperidine-containing compounds, common metabolic pathways include oxidation, N-dealkylation, and hydroxylation. The rate of disappearance of the parent compound over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine parameters like half-life (t½) and intrinsic clearance (Clint). However, no published studies were found that specifically report these values for 1-methyl-4-(piperidin-3-yl)-1H-indole.
Plasma Protein Binding and Tissue Distribution Studies (in vitro/ex vivo)
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, governs its free concentration and availability to interact with its target. Equilibrium dialysis and ultrafiltration are standard methods to determine the fraction of unbound drug (fu). This value is crucial for interpreting pharmacokinetic and pharmacodynamic relationships. No specific plasma protein binding data for this compound has been reported.
Permeability Assessment Across Biological Barriers (e.g., Caco-2, PAMPA assays)
A compound's ability to cross biological membranes, such as the intestinal wall, is predictive of its oral absorption. The Caco-2 cell monolayer assay is a widely used in vitro model of the human intestinal epithelium that assesses both passive diffusion and active transport. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, higher-throughput alternative that specifically measures passive permeability. While studies on other indole derivatives show a range of permeability characteristics, no Caco-2 or PAMPA data are available for this compound.
In Vivo Pharmacological Proof-of-Concept Studies in Animal Models
In vivo studies in animal models are essential to confirm that a compound engages its intended biological target and to understand the resulting physiological and behavioral effects.
Assessment of Target Engagement and Receptor Occupancy in Animal Brains
To verify that a centrally-acting compound reaches its target in the brain, receptor occupancy studies are performed. These studies typically involve administering the compound to animals, followed by a tracer molecule that binds to the same target. The displacement of the tracer is then measured to quantify the degree of target engagement at different compound concentrations. This is a critical step for establishing a relationship between drug exposure and pharmacological effect. There is no information in the public domain regarding the specific molecular target of this compound or any in vivo target engagement studies.
Behavioral Models for Investigating Receptor-Mediated Effects (e.g., specific locomotion, stereotypy related to receptor activity)
Behavioral assays in animals, often rodents, are used to investigate the functional consequences of a compound's interaction with its receptor. Changes in locomotor activity, stereotyped behaviors (e.g., repetitive movements), or performance in more complex tasks related to cognition or mood can provide insights into the compound's mechanism of action. For instance, compounds acting on dopaminergic or serotonergic systems often produce characteristic changes in movement and exploration. No behavioral studies involving the administration of this compound have been published.
Biomarker Research and Pharmacodynamic Readouts in Preclinical Systems
Comprehensive studies detailing specific biomarker research or pharmacodynamic readouts for this compound in preclinical models have not been identified in a review of available literature. Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a compound on a biological system. Such studies would typically involve measuring the compound's effects on specific biological markers to understand its mechanism of action and dose-response relationship.
For a compound like this compound, preclinical biomarker research in animal models could theoretically involve:
Target Engagement Biomarkers: Measurement of the compound's binding to its intended molecular target in tissues of interest.
Mechanism-related Biomarkers: Assessment of downstream signaling molecules or physiological changes that occur as a result of the compound's interaction with its target.
Efficacy Biomarkers: Correlation of molecular changes with therapeutic or physiological outcomes in animal models of a specific disease.
Without specific preclinical studies, it is not possible to provide data on which biomarkers have been evaluated or what the pharmacodynamic profile of this compound is.
Advanced Imaging Techniques (e.g., PET/SPECT tracers if used for target localization)
There is no available evidence in the scientific literature to suggest that this compound has been utilized or developed as a radiotracer for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. The development of a PET or SPECT tracer involves radiolabeling a compound to enable non-invasive, in vivo visualization and quantification of its distribution and target engagement in preclinical and clinical research.
The process for evaluating a compound as a potential PET or SPECT tracer would include:
Radiosynthesis: Development of a method to incorporate a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m, Iodine-123) isotope into the molecular structure of this compound.
In Vitro Characterization: Testing the radiolabeled compound's affinity and selectivity for its target.
In Vivo Preclinical Imaging: Performing PET or SPECT scans in animal models to assess its brain or peripheral tissue penetration, target-specific binding, and pharmacokinetic profile.
As no such studies have been published for this compound, no data on its potential as an imaging agent can be presented.
Advanced Biophysical and Analytical Techniques in Research on 1 Methyl 4 Piperidin 3 Yl 1h Indole
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental tools for confirming the identity and purity of newly synthesized batches of 1-methyl-4-(piperidin-3-yl)-1H-indole. lehigh.edu Each method provides unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for determining the precise arrangement of atoms within the molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. nih.gov For this compound, specific chemical shifts (δ) in the spectra, reported in parts per million (ppm), confirm the presence of the indole (B1671886) ring, the piperidine (B6355638) ring, and the N-methyl group. nih.govrsc.org The coupling patterns observed in the ¹H NMR spectrum are also critical for establishing the connectivity of protons and the stereochemistry of the piperidine ring.
Table 1: Representative ¹H and ¹³C NMR Data for the this compound Scaffold
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Indole N1-CH₃ | ~3.75 (s) | ~32.9 |
| Indole H2 | ~7.10 (d) | ~125.0 |
| Indole H3 | ~6.50 (d) | ~100.5 |
| Piperidine H3' | ~3.00 (m) | ~35.0 |
| Indole C7a | - | ~137.0 |
Note: Data are representative and may vary based on solvent and specific substitution patterns.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively confirm the molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating the data from NMR.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. rsc.org The spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching from the aromatic and aliphatic parts of the molecule, N-H stretching if the piperidine nitrogen is not fully substituted, and C=C stretching from the indole ring.
UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore gives rise to characteristic absorption bands in the UV region, typically around 220 nm and 280 nm. dergipark.org.trresearchgate.netacs.org This technique is often used to determine the concentration of the compound in solution and can be employed in binding studies.
X-ray Crystallography of Ligand-Target Co-crystal Structures
X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule at atomic resolution. researchgate.net In the context of this compound, this method is particularly valuable for visualizing its interaction with a biological target, such as a receptor or enzyme. nih.gov
To achieve this, the compound is co-crystallized with its target protein. The resulting co-crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the positions of all atoms in the complex can be determined. mdpi.commdpi.com This provides a detailed snapshot of the binding pose of the ligand, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are responsible for its binding affinity and selectivity. nih.gov For instance, studies on similar indole derivatives have shown that the indole moiety often penetrates deep into hydrophobic pockets of receptors, while the nitrogen atom on the piperidine ring can form crucial electrostatic interactions with acidic residues like aspartate in the binding site. nih.gov
Table 2: Example Crystallographic Data for a Related Indole Derivative Complex
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Resolution (Å) | 1.85 |
| R-work / R-free | 0.19 / 0.23 |
| Key Interactions | Hydrogen bond to Asp110, π-stacking with Phe340 |
Note: This table presents hypothetical data based on typical values for ligand-protein co-crystals to illustrate the type of information obtained. nasa.govresearchgate.net
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a biophysical technique used to directly measure the heat changes that occur during a binding event. nih.gov It is the gold standard for characterizing the thermodynamics of ligand-target interactions. In a typical ITC experiment, a solution of this compound is titrated into a solution containing the target protein, and the heat released or absorbed is measured. wur.nl
This single experiment allows for the determination of several key thermodynamic parameters:
Binding Affinity (Kₐ) and Dissociation Constant (Kₑ) : Measures of the strength of the interaction.
Stoichiometry (n) : The ratio of ligand to protein in the complex.
Enthalpy Change (ΔH) : The heat change associated with the binding event, providing insight into the types of bonds being formed and broken.
Entropy Change (ΔS) : A measure of the change in disorder of the system upon binding.
From these values, the Gibbs free energy change (ΔG) can be calculated, which indicates the spontaneity of the binding process. nih.gov This detailed thermodynamic profile is invaluable for understanding the driving forces behind the interaction of this compound with its target. researchgate.net
Table 3: Representative ITC Data for Ligand-Receptor Binding
| Thermodynamic Parameter | Value |
|---|---|
| Dissociation Constant (Kₑ) | 50 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | -1.5 kcal/mol |
| Gibbs Free Energy (ΔG) | -10.0 kcal/mol |
Note: Data are hypothetical but representative for a high-affinity ligand-protein interaction. researchgate.net
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. It provides valuable information about the kinetics of the interaction between a ligand and its target.
In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring this signal over time, one can determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). rsc.org The ratio of these constants (kₑ/kₐ) provides the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. SPR is particularly useful for distinguishing between compounds that achieve high affinity through a fast "on-rate" versus those that have a very slow "off-rate".
Table 4: Representative SPR Kinetic Data
| Kinetic Parameter | Value |
|---|---|
| Association Rate (kₐ) | 2 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | 1 x 10⁻² s⁻¹ |
| Dissociation Constant (Kₑ) | 50 nM |
Note: This table presents hypothetical kinetic data consistent with the affinity value in the ITC example.
Cryo-Electron Microscopy (Cryo-EM) of Ligand-Bound Receptor Complexes
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are challenging to crystallize for X-ray analysis. nih.govresearchgate.net Many receptors for compounds like this compound are G-protein coupled receptors (GPCRs) or ion channels, which are notoriously difficult to crystallize. nih.gov
Future Research Directions and Uncharted Avenues for 1 Methyl 4 Piperidin 3 Yl 1h Indole
Exploration of Novel Synthetic Pathways and Methodological Enhancements
Future research should prioritize the development of more efficient, scalable, and sustainable methods for synthesizing 1-methyl-4-(piperidin-3-yl)-1H-indole and its analogs. While traditional methods exist, modern synthetic strategies can offer significant improvements in yield, purity, and stereochemical control.
Methodological enhancements could focus on:
Continuous Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can dramatically shorten reaction times, improve safety, and allow for easier scalability. mdpi.comacs.orgnih.gov Flow-based approaches to classic indole (B1671886) syntheses, such as the Fischer or Heumann methods, have already demonstrated enhanced efficiency and purity. acs.org Applying this technology to the multi-step synthesis of the target compound could streamline production and facilitate rapid library generation. mdpi.com
Biocatalysis: The use of enzymes for key synthetic steps offers unparalleled stereoselectivity under mild, environmentally friendly conditions. rsc.orgnih.gov Research into transaminases or other enzymes could enable the asymmetric synthesis of the chiral piperidine (B6355638) precursor, providing access to single-enantiomer versions of the final compound. nih.govnih.gov Recent breakthroughs combining biocatalytic oxidation with radical cross-coupling have simplified the synthesis of complex piperidines, a strategy that could be adapted for this scaffold. news-medical.netmedhealthreview.com
Photoredox and Electrocatalysis: These modern techniques enable novel bond formations that are often difficult to achieve with traditional thermal methods. medhealthreview.com Exploring nickel electrocatalysis for cross-coupling reactions involving the piperidine or indole rings could open new avenues for functionalization, allowing for the introduction of diverse substituents without the need for protecting groups or expensive precious-metal catalysts. news-medical.netmedhealthreview.com
| Methodology | Traditional Approach (Batch) | Proposed Enhancement | Potential Advantages |
|---|---|---|---|
| Indole Ring Formation | Fischer or Heumann synthesis under harsh thermal conditions. | Continuous flow synthesis with high temperature/pressure conditions. mdpi.comakjournals.com | Reduced reaction time, increased yield and purity, enhanced safety, easier scale-up. acs.org |
| Piperidine Ring Synthesis | Multi-step classical synthesis with resolution of enantiomers. | Chemo-enzymatic synthesis using amine oxidases or transaminases. nih.govnih.gov | High stereoselectivity, mild reaction conditions, reduced waste. |
| Scaffold Functionalization | Palladium-catalyzed cross-coupling reactions. | Nickel-electrocatalyzed radical cross-coupling. medhealthreview.com | Cost-effective, avoids precious metals, fewer protection/deprotection steps. news-medical.net |
Investigation of Additional Pharmacological Targets and Polypharmacology
The indole and piperidine moieties are present in numerous FDA-approved drugs, suggesting that the this compound scaffold could interact with a wide range of biological targets. nih.govwikipedia.org A systematic investigation into its polypharmacology—the ability to modulate multiple targets—could reveal unexpected therapeutic applications.
Future avenues of investigation include:
Broad-Based Phenotypic Screening: Instead of a target-focused approach, screening the compound across diverse cellular models of disease (e.g., cancer, neurodegeneration, inflammation) could uncover novel activities.
Target Deconvolution: For any activities identified, proteomic techniques can be used to identify the specific protein targets responsible for the observed phenotype.
Systematic Target Class Exploration: Based on the structural similarity to known drugs, the compound should be evaluated against key target families. Indole alkaloids, for instance, are known to possess anticancer, anti-inflammatory, and neuroprotective properties. nih.govmdpi.comnih.gov Screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes is warranted. A recent study on a related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold identified it as an inhibitor of the NLRP3 inflammasome, a key target in inflammatory diseases, suggesting a potential avenue for exploration. nih.govresearchgate.net
| Potential Target Class | Rationale / Related Compound Activity | Therapeutic Area |
|---|---|---|
| Kinases | Many kinase inhibitors feature indole or piperidine scaffolds. | Oncology, Inflammation. nih.gov |
| GPCRs (e.g., Serotonin (B10506) Receptors) | Triptans, used for migraines, are indole derivatives that target 5-HT receptors. umaine.edu | Neurology, Psychiatry. |
| Inflammasomes (e.g., NLRP3) | Structurally similar piperidinyl-heterocycles show NLRP3 inhibitory activity. nih.govresearchgate.net | Inflammatory Diseases, Autoimmunity. |
| Cholinesterases | Various natural indole alkaloids exhibit cholinesterase inhibition. mdpi.com | Neurodegenerative Diseases (e.g., Alzheimer's). |
Rational Design of Next-Generation Chemical Probes and Ligands
With a validated biological target in hand, the this compound scaffold can serve as a template for the rational design of highly potent and selective chemical probes. These probes are invaluable tools for studying target biology in cells and organisms.
Key strategies for future design include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the indole and piperidine rings will be crucial. Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations, can guide the synthesis of new analogs with improved properties. nih.gov
Fragment-Based and Structure-Based Design: If the crystal structure of a target protein is known, computational docking can predict how the scaffold binds. This allows for the design of new derivatives that make more optimal interactions, enhancing affinity and selectivity.
Diversity-Oriented Synthesis (DOS): Creating a library of structurally diverse compounds around the core scaffold can rapidly explore chemical space and identify ligands with novel functions or target profiles.
Development of Optogenetic or Chemogenetic Tools Based on the Scaffold
A truly innovative research direction would be to transform this compound from a static ligand into a dynamic tool for controlling biological processes with external triggers like light (optogenetics) or a specific designer molecule (chemogenetics). youtube.com
Optogenetic Tool Development: This could be achieved by incorporating a photoswitchable moiety, such as an azobenzene, into the scaffold. nih.govresearchgate.netresearchgate.net Irradiation with specific wavelengths of light would cause the molecule to switch between two isomers (e.g., trans and cis), one of which is active and the other inactive. umaine.edunih.gov This would enable researchers to turn a biological process on or off with high spatiotemporal precision. The design of such a molecule would require careful consideration of how the structural change upon photoisomerization affects binding to its target protein. researchgate.netresearchgate.net
Chemogenetic Tool Development: The scaffold could be modified to bind exclusively to a "Designer Receptor Exclusively Activated by a Designer Drug" (DREADD). youtube.com In this approach, the compound would be inert in normal cells but would potently activate or inhibit a specifically engineered receptor (e.g., a modified GPCR) introduced into target cells. This allows for precise control over cellular signaling in a specific cell population without off-target effects.
Integration with Emerging Technologies in Drug Discovery and Chemical Biology Research
Advancing the study of this compound will be significantly accelerated by integrating its research program with cutting-edge technologies.
Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can analyze vast datasets to predict new biological targets, forecast pharmacokinetic and toxicity profiles, and even propose novel synthetic routes. nih.govelsevier.comtechnologynetworks.commdpi.comnih.gov Generative AI models can design virtual libraries of new analogs with optimized properties before a single compound is synthesized. technologynetworks.com
DNA-Encoded Libraries (DELs): The this compound scaffold can be used as a core structure in the creation of DELs. researchgate.netrsc.orgrsc.org This technology allows for the synthesis and screening of billions of related compounds simultaneously, dramatically increasing the efficiency of hit discovery against a wide range of protein targets. nih.govacs.orgnih.gov
Organoid and High-Content Screening: Moving beyond simple 2D cell cultures, screening the compound and its derivatives on 3D organoids provides a more physiologically relevant model of human tissues and diseases. crownbio.commoleculardevices.com Automated high-content imaging and analysis can then quantify the compound's effects on complex cellular phenotypes, providing deeper biological insights. moleculardevices.com
| Emerging Technology | Application to this compound Research |
|---|---|
| Artificial Intelligence (AI) | Predict new targets, optimize molecular properties (ADMET), design novel analogs, and plan efficient synthetic routes. nih.govelsevier.commdpi.com |
| DNA-Encoded Libraries (DEL) | Use the scaffold as a foundation to build and screen libraries of billions of compounds for novel binders to therapeutic targets. researchgate.netrsc.orgnih.gov |
| Organoid Screening | Test the compound's efficacy and toxicity in 3D tissue models that better mimic human physiology and disease states. crownbio.commoleculardevices.com |
| Chemical Proteomics | Identify the direct protein targets of the compound in an unbiased manner to understand its mechanism of action. |
Q & A
Q. What are the optimal synthetic pathways for 1-methyl-4-(piperidin-3-yl)-1H-indole, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, such as alkylation of indole precursors followed by piperidine ring functionalization. Key steps include:
- Friedel-Crafts alkylation to introduce the methyl group at the indole N1 position .
- Buchwald-Hartwig coupling or Mannich reactions to attach the piperidin-3-yl moiety .
To improve yields: - Optimize catalyst loading (e.g., Pd catalysts for coupling reactions) .
- Screen solvents (e.g., DMF for polar intermediates, toluene for non-polar steps) .
- Use microwave-assisted synthesis to reduce reaction times .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : Confirm regiochemistry via and NMR (e.g., indole H2/H3 proton shifts at δ 7.2–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (CHN, MW 214.31 g/mol) .
- X-ray crystallography : Resolve ambiguities in piperidine ring conformation (e.g., chair vs. boat) .
Q. What preliminary assays are recommended for evaluating the compound’s biological activity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies : Screen against GPCRs (e.g., serotonin receptors) due to indole’s structural similarity to tryptamine .
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., varying IC values) may arise from:
Q. What experimental strategies are effective for identifying the molecular targets of this compound?
- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins .
- Molecular docking : Prioritize targets (e.g., kinases, neurotransmitter receptors) using software like AutoDock .
- CRISPR-Cas9 knockout screens : Identify genes whose loss abolishes compound activity .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
- Core modifications : Compare analogs with substitutions at indole C4 (e.g., halogens for improved bioavailability) .
- Piperidine ring variations : Test pyrrolidine or azepane analogs to assess ring size impact on target affinity .
- Pharmacophore mapping : Use 3D-QSAR to correlate substituent positions with activity .
Methodological Notes
- Toxicology : Prioritize Ames tests for mutagenicity and hERG channel binding assays to assess cardiac risk .
- Data Reproducibility : Share raw spectral data (NMR, HRMS) via repositories like PubChem (CID 82275032) .
- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
